molecular formula C9H8O2S B8414704 8-Hydroxy-thiochroman-4-one CAS No. 30235-84-8

8-Hydroxy-thiochroman-4-one

Cat. No. B8414704
Key on ui cas rn: 30235-84-8
M. Wt: 180.23 g/mol
InChI Key: LQRRVERDTOIYCN-UHFFFAOYSA-N
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Patent
US04032648

Procedure details

40 Grams of 8-hydroxy-thiochroman-4-one were added portion-wise to a mixture of 53.5 ml of hydrazine hydrate and 220 ml of ethanol. The reaction mixture was refluxed for 1 hour and then evaporated to dryness in vacuo. The residue was taken up in 250 ml of ethyleneglycol, and then 22.1 g of sodium hydroxide were added in pellet form. The whole was heated to refluxing, while the water of reaction was distilled off as it formed. The mixture was then heated for 4 hours at 200° C., allowed to cool and the bulk of glycol was expelled under vacuum. The residue was diluted with water and then acidified. The liberated phenol was extracted with chloroform. The chloroform extract was dried and evaporated and the residue distilled under vacuum, to yield 20.1 g of 8-hydroxy-thiochroman, boiling at 105°-110° C. under 0.08 mm Hg pressure, in a yield of 55%. After recrystallization from cyclohexane it melted at 86°-88° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[S:10][CH2:9][CH2:8][C:7]2=O.O.NN.C(O)C>O>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[S:10][CH2:9][CH2:8][CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C(CCSC12)=O
Step Two
Name
Quantity
53.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
22.1 g of sodium hydroxide were added in pellet form
TEMPERATURE
Type
TEMPERATURE
Details
The whole was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing, while the water of reaction
DISTILLATION
Type
DISTILLATION
Details
was distilled off as it
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The liberated phenol was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2CCCSC12
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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